molecular formula C12H9F3N2O3S B1393529 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1257535-17-3

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1393529
CAS No.: 1257535-17-3
M. Wt: 318.27 g/mol
InChI Key: ZAYPIQKGAVDLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a high-value chemical intermediate designed for advanced research and development, particularly in the fields of agrochemistry and medicinal chemistry. This compound features a strategic molecular architecture, combining a benzenesulfonamide group with a trifluoromethyl-substituted pyridinyloxy linker. The sulfonamide functional group is a recognized pharmacophore and agrochemical motif, often associated with biological activity . The inclusion of the trifluoromethyl group is a common strategy in modern drug and agrochemical design to influence properties such as metabolic stability, lipophilicity, and overall binding affinity . This compound is of significant interest for researchers developing novel herbicidal agents . Structural analogs, specifically N-([1,2,4]triazoloazinyl)benzenesulfonamide derivatives, have been established in patent literature as key scaffolds for herbicidal compositions, indicating the potential of this chemical class to act as potent weed control agents . Furthermore, its value extends to pharmaceutical research , where benzenesulfonamide derivatives are extensively investigated for their ability to modulate biological targets. Recent studies highlight novel benzenesulfonamide compounds being synthesized and evaluated for their anticancer perspectives , demonstrating potent activity against various human cancer cell lines . The molecular framework of this compound makes it a versatile building block for constructing more complex molecules for high-throughput screening and lead optimization campaigns. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-5-6-17-11(7-8)20-9-1-3-10(4-2-9)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPIQKGAVDLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-(Trifluoromethyl)pyridine, is synthesized through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide and a suitable base.

    Ether Formation: The pyridine intermediate is then reacted with 4-hydroxybenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The ether linkage allows for coupling reactions with other aromatic compounds, expanding its chemical versatility.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

  • 4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide (CAS: 338775-32-9) This analog introduces a chlorine atom at the pyridine 3-position and a methylsulfanylphenyl group on the sulfonamide nitrogen. However, the steric bulk of the substituent could reduce binding affinity compared to the parent compound .
  • 4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide (CAS: 338412-13-8) The pyridine is replaced with a 1,8-naphthyridine system bearing two -CF₃ groups. The additional -CF₃ groups amplify lipophilicity, which could enhance blood-brain barrier penetration but risks off-target toxicity .

Modifications on the Sulfonamide Nitrogen

  • 4-Methyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    Here, the pyridinyloxy group is replaced with a 1,3,4-thiadiazole ring. The thiadiazole’s electron-deficient nature may alter hydrogen-bonding interactions, affecting target selectivity. The methyl group on the benzene ring reduces steric hindrance compared to bulkier substituents .

  • 4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(dimethylamino)propyl]benzenesulfonamide (CAS: MLS000328041) The sulfonamide nitrogen is substituted with a dimethylaminopropyl chain, introducing a basic tertiary amine. This modification increases water solubility at physiological pH, improving bioavailability. The amine may also facilitate interactions with acidic residues in enzyme active sites .

Functional Group Transformations

  • 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride (CAS: 1210732-06-1) The sulfonamide is replaced with a sulfonyl chloride group, making it a reactive intermediate for synthesizing other derivatives.

Physicochemical and Pharmacological Implications

Property 4-{[4-(CF₃)Pyridin-2-yl]oxy}benzenesulfonamide 4-{[3-Cl-5-(CF₃)Pyridin-2-yl]oxy}-N-[3-(SMe)Ph]BSA 4-Methyl-N-(5-CF₃-1,3,4-thiadiazol-2-yl)BSA
Molecular Weight 318.27 477.28 351.33
LogP (Predicted) 2.8–3.2 4.1–4.5 2.5–3.0
Water Solubility Low Very Low Moderate
Bioavailability Moderate Low (due to high LogP) High (due to thiadiazole)

Key Observations :

Fluorine Impact : The -CF₃ group consistently improves metabolic stability across analogs but may reduce solubility.

Nitrogen Substituents: Polar groups (e.g., dimethylaminopropyl) enhance solubility, while aromatic substituents (e.g., thiadiazole) improve target engagement.

Biological Activity

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural profile that may contribute to various pharmacological effects, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is C12H10F3N2O3SC_{12}H_{10}F_3N_2O_3S with a molecular weight of approximately 337.33 g/mol. The presence of the trifluoromethyl group and the sulfonamide moiety is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties through various mechanisms, including inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, compounds similar to 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide have shown promising results against various cancer cell lines, including breast and lung cancers.

Case Study:
A study investigating the effects of related sulfonamide compounds on MCF-7 (breast cancer) cells demonstrated that certain derivatives could inhibit cell proliferation with IC50 values ranging from 5 to 15 µM, suggesting a potential role for the trifluoromethyl group in enhancing biological activity .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BMCF-78
Compound CA54912

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes implicated in disease processes. For example, docking studies reveal that the trifluoromethyl group may enhance binding affinity to targets such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .

Kinetic Studies:
In vitro assays have shown that related compounds can inhibit COX-2 and LOX-5 with varying efficacy. The presence of electron-withdrawing groups like trifluoromethyl significantly influences these interactions.

EnzymeInhibition TypeIC50 (µM)
COX-2Competitive15
LOX-5Non-competitive20

The biological activity of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is likely mediated through multiple pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest: Some studies suggest that sulfonamides can induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
  • Apoptosis Induction: The activation of apoptotic pathways has been observed in treated cancer cells, indicating a potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, and what critical reaction conditions must be controlled?

  • Answer : The synthesis typically involves sequential coupling of the pyridine and benzenesulfonamide moieties. Key steps include:

  • Nucleophilic aromatic substitution : The trifluoromethylpyridine derivative reacts with a hydroxybenzenesulfonamide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials or byproducts .
  • Critical parameters : Moisture-sensitive intermediates require anhydrous solvents, and temperature control prevents decomposition of the trifluoromethyl group .

Q. How can researchers analytically characterize the compound’s structural integrity and purity?

  • Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and ether linkage.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀F₃N₂O₃S: 331.04).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. What physicochemical properties are most relevant for solubility and formulation studies?

  • Answer : Key properties include:

  • LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
  • Hydrogen-bond donors/acceptors : 1 donor (sulfonamide NH) and 5 acceptors (sulfonyl O, pyridine N, ether O), influencing solubility in polar aprotic solvents (e.g., DMSO) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting points >200°C, suggesting compatibility with high-temperature processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up reactions?

  • Answer : Systematic optimization via Design of Experiments (DoE) is advised:

  • Factors : Vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time.
  • Response surface modeling : Identifies interactions between variables. For example, higher temperatures may accelerate side reactions (e.g., hydrolysis of sulfonamide) but improve coupling efficiency.
  • Validation : Confirm reproducibility across 3 independent batches. Contradictions often arise from trace impurities in starting materials; ICP-MS can detect metal catalysts (e.g., residual Pd from cross-coupling steps) .

Q. What computational strategies predict the compound’s reactivity in biological systems or catalytic applications?

  • Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity at the pyridine ring.
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., carbonic anhydrase isoforms). The sulfonamide group mimics endogenous ligands, enabling competitive inhibition .
  • MD simulations : Assess binding stability in aqueous environments, highlighting hydrophobic interactions with the trifluoromethyl group .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Answer : Focus on modular modifications:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilicity.
  • Sulfonamide moiety : Replace with thiosulfonamide to improve membrane permeability.
  • Biological assays : Test analogs against in vitro models (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT assay). Correlate activity with computed descriptors (e.g., polar surface area, LogD) .

Methodological Notes

  • Synthetic Reproducibility : Always cross-validate spectral data with literature (e.g., IR carbonyl stretches at ~1700 cm⁻¹ confirm sulfonamide formation) .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to resolve conflicting biological results, such as off-target effects masked in primary screens .
  • Safety : Store the compound at 2–8°C under inert gas (argon) to prevent degradation; handle using PPE due to potential sulfonamide sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.